molecular formula C13H9ClF2N2OS B2579050 N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034301-91-0

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2579050
CAS No.: 2034301-91-0
M. Wt: 314.73
InChI Key: QWZDCLJTPLGBOE-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H9ClF2N2OS and its molecular weight is 314.73. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives, including those similar to N-(3,4-difluorophenyl)-4-(furan-3-yl)thiazol-2-amine hydrochloride, have been a subject of interest in scientific research due to their potential applications in various fields. These compounds are synthesized through reactions involving thiourea, halogenated phenacyl bromides, and other related reactants. Characterization techniques such as FTIR spectroscopy, NMR, and elemental analysis are commonly used to determine the structures of these compounds (Kubba & Rahim, 2018).

Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial activities against various microorganisms. Studies have shown that these compounds exhibit moderate to high antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as significant antifungal activity against Candida species. This suggests their potential as therapeutic agents in treating infections caused by these pathogens (Kubba & Rahim, 2018).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been investigated for their corrosion inhibition properties, particularly against the corrosion of metals such as iron and copper. Density Functional Theory (DFT) calculations and molecular dynamics simulations have been employed to understand the interaction between these compounds and metal surfaces, demonstrating their effectiveness as corrosion inhibitors. This application is relevant in industries where metal preservation is crucial (Kaya et al., 2016).

Anticancer and Antiangiogenic Effects

Some thiazole derivatives have shown promising anticancer and antiangiogenic effects in experimental models. For example, novel thioxothiazolidin-4-one derivatives have been synthesized and shown to inhibit tumor growth and endothelial proliferation in mouse models, indicating their potential as anticancer therapies (Chandrappa et al., 2010).

Antiviral Activity

Research on thiazole sulfonamides has revealed their antiviral properties, particularly against tobacco mosaic virus. The synthesis of these compounds involves a series of steps starting from halogenated benzoic acids, leading to derivatives that exhibit antiviral activities. This highlights the potential of thiazole derivatives in developing new antiviral agents (Chen et al., 2010).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N2OS.ClH/c14-10-2-1-9(5-11(10)15)16-13-17-12(7-19-13)8-3-4-18-6-8;/h1-7H,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZDCLJTPLGBOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)C3=COC=C3)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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